1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Description
1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that features a unique structure combining a cyclohexene ring, an imidazole ring, and a pyrazole ring
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-17-9-14(21(11)2)15-19-13-8-18-22(16(13)20-15)10-12-6-4-3-5-7-12/h3-4,8-9,12H,5-7,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKLKPRGNHNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C2=NC3=C(N2)C=NN3CC4CCC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the formation of the imidazole and pyrazole rings. Key steps include:
Cyclohexene Derivative Preparation: Starting with cyclohexene, the compound undergoes a series of reactions to introduce the methyl group at the 3-position.
Imidazole Ring Formation: The imidazole ring is synthesized through a condensation reaction involving 2,3-dimethylimidazole.
Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Scientific Research Applications
1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohex-3-en-1-ylmethyl)-5-(2,3-dimethylimidazol-4-yl)-4H-imidazo[4,5-c]pyrazole: shares structural similarities with other imidazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
